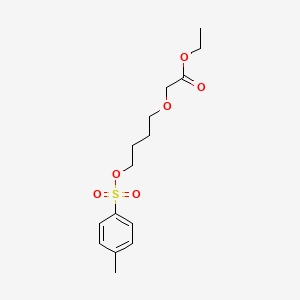
Ethyl 2-(4-(tosyloxy)butoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-(tosyloxy)butoxy)acetate is an organic compound primarily used as an intermediate in organic synthesis. It is known for its role in various chemical reactions and is often utilized in industrial applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of Ethyl 2-(4-(tosyloxy)butoxy)acetate typically involves multiple steps starting from appropriate starting materials. One common method involves the reaction of ethyl acetate with 4-(tosyloxy)butanol under specific conditions to yield the desired product . The reaction conditions often include the use of a base such as sodium tert-butoxide and a solvent like tetrahydrofuran (THF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
Ethyl 2-(4-(tosyloxy)butoxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosyloxy group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Oxidation Reactions: It can also undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include sodium tert-butoxide, p-toluenesulfonyl chloride, and various solvents like THF and ethyl acetate . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-(tosyloxy)butoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the preparation of compounds for biological studies.
Medicine: It can be a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism by which Ethyl 2-(4-(tosyloxy)butoxy)acetate exerts its effects involves its ability to act as a precursor or intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in substitution reactions, the tosyloxy group is typically the leaving group, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Ethyl 2-(4-(tosyloxy)butoxy)acetate can be compared with similar compounds such as:
Ethyl 2-(4-(4-(tosyloxy)butoxy)butoxy)acetate: A similar compound with an additional butoxy group.
2-(2-Butoxyethoxy)ethyl acetate: Another compound with similar functional groups but different structural arrangement.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which make it suitable for particular types of chemical reactions and applications .
Propiedades
Fórmula molecular |
C15H22O6S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
ethyl 2-[4-(4-methylphenyl)sulfonyloxybutoxy]acetate |
InChI |
InChI=1S/C15H22O6S/c1-3-20-15(16)12-19-10-4-5-11-21-22(17,18)14-8-6-13(2)7-9-14/h6-9H,3-5,10-12H2,1-2H3 |
Clave InChI |
WOZBMMRKCUQXKI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COCCCCOS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


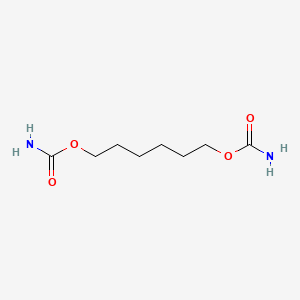
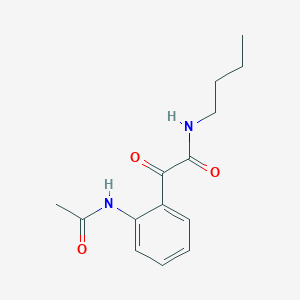
![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)


![4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996809.png)
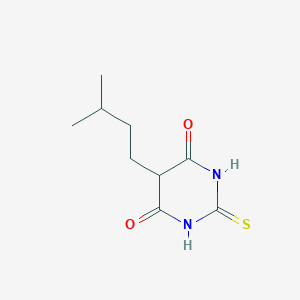
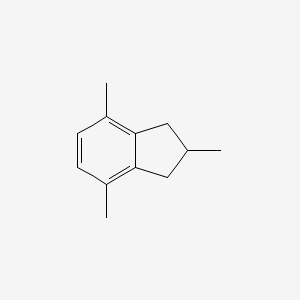
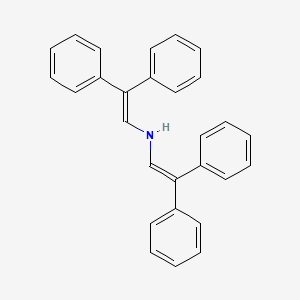
![7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996834.png)
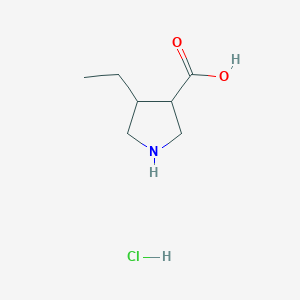

![2-(Bromomethyl)-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione](/img/structure/B13996843.png)
![3-[[4-[4-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13996846.png)
